molecular formula C9H9NO2 B13126060 1-Nitro-3-(1-propen-1-yl)benzene

1-Nitro-3-(1-propen-1-yl)benzene

Cat. No.: B13126060
M. Wt: 163.17 g/mol
InChI Key: CIEWKRXAENFCEM-DUXPYHPUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(1-propen-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-propenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(1-propen-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-3-(1-propen-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Nitro-3-(1-propen-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo selective reactions makes it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-3-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H3/b4-2+

InChI Key

CIEWKRXAENFCEM-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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